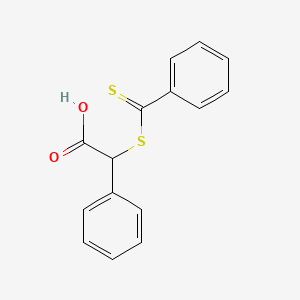
4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound that features a quinoline core, a quinuclidine moiety, and a benzyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of the Quinuclidine Moiety: The quinuclidine structure can be introduced through a series of cyclization reactions involving appropriate precursors.
Attachment of the Benzyloxy Group: The benzyloxy group can be attached via nucleophilic substitution reactions.
Final Assembly: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the vinyl group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the benzyloxy group.
Reduction: Reduction reactions can be used to modify the quinoline core or reduce any double bonds present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Quinuclidine Derivatives: Compounds like quinuclidine and its derivatives.
Benzyloxy Compounds: Molecules containing the benzyloxy group, such as benzyl alcohol derivatives.
Uniqueness
4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to its combination of functional groups and stereochemistry, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
特性
分子式 |
C26H28N2O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
4-[(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20?,25+,26-/m0/s1 |
InChIキー |
HFSYPELWEAKVJH-JVWFUNCRSA-N |
異性体SMILES |
C=C[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

